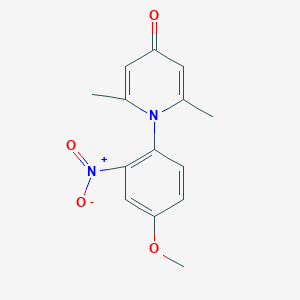
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides. This compound has gained attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial and fungal infections, it acts by inhibiting the synthesis of essential cellular components such as DNA, RNA, and proteins. In agriculture, it regulates plant growth by affecting the hormonal balance of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide vary depending on the dose and duration of exposure. In vitro studies have shown that this compound can cause DNA damage and oxidative stress in cells. In animal studies, it has been shown to affect liver and kidney function at high doses. However, further studies are required to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its versatility. This compound can be used in a wide range of applications, including cancer research, microbiology, and plant biology. However, one limitation of using this compound is its toxicity. This compound can be harmful to human health if not handled properly, and caution must be taken when working with it.
Orientations Futures
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. In cancer research, further studies are required to determine the efficacy of this compound in combination with other chemotherapeutic agents. In agriculture, more research is needed to determine the optimal dose and application method for this compound. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid hydrazide and 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for a specific duration, and the product is obtained after purification.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential application in various fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and fungal infections. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of new materials.
Propriétés
Nom du produit |
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide |
|---|---|
Formule moléculaire |
C16H14ClN3O4 |
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-7-13(17)5-6-15(11)24-10-16(21)19-18-9-12-3-2-4-14(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
Clé InChI |
GNFLGPKULPTPRY-GIJQJNRQSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)